7-Octenyltrimethoxysilane

Vue d'ensemble

Description

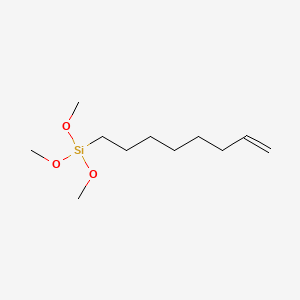

7-Octenyltrimethoxysilane is an organic compound that belongs to the family of silanes . It is a colorless liquid with a molecular weight of 206.35 g/mol. It is highly reactive and contains an alkene functional group, which makes it useful in various applications. It is a widely used coupling agent in the chemical industry, research, and manufacturing applications.

Synthesis Analysis

7-Octenyltrimethoxysilane is typically synthesized by reacting an olefin with trimethoxysilane in the presence of a catalyst . The process is widely used in the chemical industry and can be scaled up to produce large volumes .Molecular Structure Analysis

The molecular formula of 7-Octenyltrimethoxysilane is C11H24O3Si . It has an average mass of 232.392 Da and a monoisotopic mass of 232.149475 Da .Chemical Reactions Analysis

7-Octenyltrimethoxysilane is considered as a potentially interesting primer able to react its terminal vinyl moieties with the Sylgard®184 silicone components during its curing .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Octenyltrimethoxysilane include a boiling point of 143 °C, a melting point of -95°C, and a density of 0.97gmL-1 at 25°C. It is soluble in organic solvents such as ethanol, chloroform, and benzene.Applications De Recherche Scientifique

Application 1: Adhesion Promotion of a Silicone Elastomer on an Al 2024 Alloy

- Summary of the Application : 7-Octenyltrimethoxysilane (7-OTMS) is used as a model coupling molecule to study the adhesion promotion of a silicone elastomer on an Al 2024 alloy . It is considered as a potentially interesting primer able to react its terminal vinyl moieties with the Sylgard®184 silicone components during its curing .

- Methods of Application or Experimental Procedures : Ultra-thin layers of 7-OTMS and of 7-OTMS mixed with n-octyltrimethoxysilane (n-OTMS) have been prepared as adhesion primers for silicone coatings on mechanically polished AA2024 aluminum alloy . The characterization of the silane grafting has been carried out by X-ray photoelectron spectroscopy (XPS), polarization modulation-infrared reflection-adsorption spectroscopy (PM-IRRAS) and water contact angle measurements .

- Results or Outcomes : Qualitative peel tests (ASTM D3359) and scanning electron microscopy (SEM) point to the beneficial effect of the 7-OTMS layer to the adhesion whereas mixed layers show comparatively poor adhesion .

Application 2: Dispersion in Sylgard®184 Silicone and Young’s Modulus

- Summary of the Application : 7-Octenyltrimethoxysilane is used for the surface modification of multiwalled carbon nanotubes (MWNTs) to improve their dispersion in Sylgard®184 silicone .

- Methods of Application or Experimental Procedures : Surface modification of the MWNTs has been carried out by silanization with 7-octenyltrichlorosilane (7OTCS) and n-octyltrichlorosilane (nOTCS). The modification and dispersion of the carbon nanotubes in composites were characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .

- Results or Outcomes : At loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50%. This is interpreted as resulting from a combination of the good compatibility in the forming silicone matrix of the MWNTs coated with a siloxane network, on the one hand, and the covalent links created between the terminal-vinyl groups and the host matrix in formation, on the other hand .

Safety And Hazards

Propriétés

IUPAC Name |

trimethoxy(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLXSINPXIQKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068718 | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octenyltrimethoxysilane | |

CAS RN |

52217-57-9 | |

| Record name | (7-Octen-1-yl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)

![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)